molecular formula C15H10Cl2N2 B3019184 3,5-bis(4-chlorophenyl)-1H-pyrazole CAS No. 21399-29-1

3,5-bis(4-chlorophenyl)-1H-pyrazole

Cat. No. B3019184
CAS RN: 21399-29-1
M. Wt: 289.16
InChI Key: SHAXFXZWVBCSPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4,5-dihydropyrazolyl–thiazole–coumarin hybrids, which includes a compound similar to “3,5-bis(4-chlorophenyl)-1H-pyrazole”, has been described . Another study reported the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray characterization, Hirshfeld surface analysis, and DFT calculations . The analysis of HOMO–LUMO and natural bond orbital are investigated to study the charge transfer interactions leading to the properties of nonlinear behavior .


Chemical Reactions Analysis

The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the linear optical properties of a new organic compound/Poly (O- Methoxyaniline) (POMA) film were studied using Wemble and Didomenico (WD) technique to estimate the refractive index n and other optical constants .

Scientific Research Applications

Metal Complexes Synthesis

3,5-bis(4-chlorophenyl)-1H-pyrazole and its derivatives have been utilized in synthesizing various metal complexes. For instance, a study explored the synthesis of mono- and polymetallic derivatives using 3,5-bis(4-butoxyphenyl)pyrazolyl group as a building block. These complexes exhibited structures stabilized by hydrogen bonds and bonding interactions, forming pseudohelical one-dimensional polymers or supramolecular columnar arrays (Claramunt et al., 2003).

Tautomerism Study

The tautomerism of NH-pyrazoles, including derivatives of 3,5-bis(4-chlorophenyl)-1H-pyrazole, was analyzed. These compounds, particularly when they have a phenol residue, demonstrate interesting behavior in crystallizing and forming hydrogen bond patterns, which can be crucial in understanding molecular interactions (Cornago et al., 2009).

Nonlinear Optical Properties

Studies have also been conducted on the nonlinear optical properties of pyrazole derivatives. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was evaluated for its nonlinear optical activity, which is crucial for various optical applications (Tamer et al., 2015).

DNA Interaction and Cytotoxicity

Pyrazole derivatives have been examined for their DNA interaction and cytotoxic properties. In a study, N, S donor ligands based on pyrazole were synthesized, and their binding with DNA was analyzed. These compounds demonstrated significant cytotoxicity against yeast cell cultures, indicating potential biomedical applications (Varma et al., 2020).

Surface and Morphology Studies

Surface and morphology studies of pyrazole-based complexes have been conducted to understand their structural characteristics. For example, Co (II) complexes of pyrazole ligands were synthesized and characterized, providing insights into their molecular structures (Mishra et al., 2014).

Computational Drug Design

Pyrazole derivatives have been employed in the computational design of potential drug candidates. A study reported the synthesis and computational analysis of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide for protein kinase inhibition (Singh et al., 2009).

Antimicrobial and Anticancer Activity

Research has also been directed towards evaluating the antimicrobial and anticancer activities of pyrazole derivatives. Some studies showed that certain pyrazole compounds exhibited higher anticancer activity than standard drugs and displayed significant antimicrobial activity (Hafez et al., 2016).

Future Directions

The future directions for “3,5-bis(4-chlorophenyl)-1H-pyrazole” and similar compounds could involve further exploration of their potential applications. For instance, some compounds have shown potential as growth inhibitors of drug-resistant bacteria , and others have shown potential in the field of nonlinear optics .

properties

IUPAC Name

3,5-bis(4-chlorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAXFXZWVBCSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(4-chlorophenyl)-1H-pyrazole

Citations

For This Compound
4
Citations
SN Sangma, R Kumar - Pesticide Research Journal, 2022 - indianjournals.com
Nitrification process involves conversion of nitrogen into nitrates by soil microbes which are then taken up by plants. But due to denitrification, ammonia volatilization, nitrous oxide …
Number of citations: 2 www.indianjournals.com
J Zhao, J Qiu, X Gou, C Hua, B Chen - Chinese Journal of Catalysis, 2016 - Elsevier
We have developed an iron(III) phthalocyanine chloride-catalyzed oxidation–aromatization of α,β-unsaturated ketones with hydrazine hydrate. Various 3,5-disubstituted 1H-pyrazoles …
Number of citations: 12 www.sciencedirect.com
X Huang, J Dou, D Li, D Wang - Journal of the Chilean Chemical …, 2009 - SciELO Chile
Twelve 3, 5-diarylpyrazoles have been synthesized by microwave-assisted condensation reaction in a short and concise manner using various aromatic aldehydes and aromatic …
Number of citations: 7 www.scielo.cl
M Outirite, M Lebrini, M Lagrenee… - Journal of Heterocyclic …, 2008 - Wiley Online Library
A convenient one pot procedure for the synthesis of 3,5‐disubstituted pyrazoles by condensation of chalcones, hydrazine hydrate and sulfur in ethanol under microwave irradiation and …
Number of citations: 28 onlinelibrary.wiley.com

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